molecular formula C19H27N3O3S2 B2914647 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide CAS No. 847381-40-2

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide

Cat. No.: B2914647
CAS No.: 847381-40-2
M. Wt: 409.56
InChI Key: QQPYIFKXZFUBPW-UHFFFAOYSA-N
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Description

N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperazine ring , a thiophene heterocycle , and a methanesulfonamide functional group . The piperazine moiety is a common pharmacophore found in a wide range of bioactive molecules targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors, suggesting potential application for this compound in neuropharmacological studies . The presence of the thiophene ring , a bioisostere for phenyl rings, can influence the compound's binding affinity, metabolic stability, and overall pharmacokinetic profile . The methanesulfonamide group may contribute to hydrogen bonding interactions with biological targets, potentially enhancing selectivity and potency. This combination of structural features makes it a valuable chemical tool for researchers investigating new ligand-receptor interactions, structure-activity relationships (SAR), and signal transduction pathways. It is provided as a high-purity compound to support in vitro assay development and preclinical research. This product is intended for research use only by qualified professionals and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-15(20-27(3,23)24)19(18-5-4-14-26-18)22-12-10-21(11-13-22)16-6-8-17(25-2)9-7-16/h4-9,14-15,19-20H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYIFKXZFUBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide, often referred to as EVT-3114703, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Structural Characteristics

The molecular formula of this compound is C19H27N3O3S2, with a molecular weight of approximately 393.56 g/mol. The compound features:

  • Piperazine ring : Known for its diverse biological activities.
  • Thiophene moiety : Contributes to the compound's electronic properties and biological interactions.
  • Methanesulfonamide group : Enhances solubility and bioavailability.

2.1 Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across various assays:

  • Anticancer Activity : Preliminary studies suggest that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy in inhibiting proliferation and inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, indicating its potential as a dual inhibitor for cognitive enhancement .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Signal Transduction Pathways : The compound may interfere with various signaling pathways involved in cell growth and survival, particularly in cancer cells. This interference can lead to reduced tumor viability and enhanced apoptosis .
  • Modulation of Neurotransmitter Levels : By inhibiting cholinesterase enzymes, the compound may increase levels of acetylcholine in synaptic clefts, potentially improving cognitive function and memory retention .

3. Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Cytotoxicity against FaDu hypopharyngeal tumor cellsDemonstrated significant anti-cancer properties
Study 2Inhibition of AChE and BuChEPotential for use in Alzheimer's treatment
Study 3Interaction with protein tyrosine phosphatasesSuggests anti-inflammatory properties

4. Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to better understand therapeutic windows.
  • Mechanistic Studies : Elucidating specific biochemical pathways affected by the compound to optimize its therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Compound Name/ID Piperazine Substituent Aryl/Thiophene Group Sulfonamide/Acetamide Group Molecular Weight (g/mol) Key Features/Activity Reference
Target Compound 4-Methoxyphenyl Thiophen-2-yl Methanesulfonamide Not reported Propan-2-yl backbone; dual aromatic substituents
8c () 4-Fluorophenyl Benzo[b]thiophen-2-yl Propanol Not reported 79.7% yield; larger aromatic system
8d () 2-Methoxyphenyl Benzo[b]thiophen-2-yl Propanol Not reported 93.4% yield; steric effects from o-methoxy
Sch225336 () Bis-sulfone (4-methoxyphenyl) Phenyl sulfonyl Methanesulfonamide Not reported CB2-selective; cannabinoid inverse agonist
Compound 21 () 4-Methoxyphenyl Cyanocyclopropyl Methanesulfonamide Not reported 67% yield; pharmacokinetic optimization focus
EU-93-94 () 3,4-Dichlorophenyl Phenyl ether Methanesulfonamide Not reported NMDA receptor inhibition; 85.4% yield
Compound 4-Methylphenyl (tosyl) Fluorophenyl Acetamide Not reported Tosyl-piperazine; ZINC ID: ZINC36579798
Compound 4-Fluorophenyl Thiophen-2-yl Methanesulfonamide 325.4 Cyclopropylmethyl group; simpler backbone

Key Discussion Points:

Piperazine Substituent Effects: The 4-methoxyphenyl group (target compound, Sch225336, Compound 21) enhances lipophilicity compared to electron-withdrawing groups like 4-fluorophenyl (8c, ) or bulky 3,4-dichlorophenyl (EU-93-94). This substitution may improve CNS penetration or receptor binding .

Aryl/Thiophene Variations :

  • Thiophen-2-yl (target compound, ) offers a smaller aromatic system than benzo[b]thiophen-2-yl (8c–8e), which may reduce metabolic stability but improve solubility .
  • Benzo[b]thiophen-2-yl () provides extended conjugation, possibly enhancing receptor interactions through π-stacking .

Sulfonamide vs. Acetamide/Propanol: Methanesulfonamide groups (target compound, Sch225336, EU-93-94) are associated with improved metabolic stability and solubility compared to acetamide () or propanol () derivatives . Propanol groups (8c–8e) may engage in hydrogen bonding, influencing solubility and pharmacokinetics .

Synthesis Yields: Yields vary significantly: 93.4% for 8d (methanol solvent) vs. 67% for Compound 21, highlighting the impact of reaction conditions and substituents on efficiency .

Pharmacological Implications :

  • CB2 selectivity in Sch225336 and NMDA receptor inhibition in EU-93-94 underscore the role of sulfonamide-piperazine scaffolds in targeting specific receptors .
  • The absence of activity data for the target compound suggests a need for further studies to elucidate its biological profile.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Piperazine alkylation4-Methoxyphenyl bromide, K₂CO₃, DMF, 80°C65–70%
Thiophene couplingThiophene-2-carbaldehyde, NaBH₄, MeOH55%
Sulfonamide formationMethanesulfonyl chloride, Et₃N, 0°C75%

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:
Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral resolving agents : Use (S)- or (R)-mandelic acid to form diastereomeric salts, separable via recrystallization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to favor desired enantiomers .
  • HPLC with chiral columns : Confirm purity using Chiralpak® AD-H columns (heptane/ethanol, 90:10) with UV detection at 254 nm .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Piperazine N–CH₂ protons (δ 2.5–3.5 ppm).
    • Thiophene aromatic protons (δ 6.8–7.2 ppm).
    • Methanesulfonamide S–O stretch (1350–1200 cm⁻¹ in IR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL-2018 for refinement) .

Advanced: How to resolve contradictions between computational binding models and experimental affinity data?

Answer:
Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to account for conformational changes .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to validate computational ΔG values .
  • Iterative synthesis : Modify substituents (e.g., methoxy to ethoxy) and re-test affinity, guided by Design of Experiments (DoE) to optimize variables .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfonamide group .
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability (>6 months) .

Advanced: What strategies enhance bioavailability for in vivo studies?

Answer:

  • Salt formation : Synthesize hydrochloride salts (via HCl/Et₂O) to improve aqueous solubility .
  • Prodrug design : Introduce ester moieties at the methanesulfonamide group, cleaved in vivo by esterases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. Table 2: Bioavailability Optimization

StrategyMethodOutcomeReference
Hydrochloride saltStir in HCl/Et₂O, precipitateSolubility +40%
PLGA nanoparticlesEmulsion-solvent evaporationT½ increased to 8 hr

Basic: How to validate target engagement in cellular assays?

Answer:

  • Radioligand binding assays : Use ³H-labeled compound to measure displacement in membrane preparations (IC₅₀ < 100 nM for serotonin receptors) .
  • Western blotting : Detect downstream phosphorylation markers (e.g., ERK1/2) after treatment .

Advanced: What analytical methods quantify metabolic stability in hepatocytes?

Answer:

  • LC-MS/MS : Monitor parent compound depletion in human liver microsomes (HLM) with NADPH cofactor. Calculate intrinsic clearance (Clᵢₙₜ) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activating agents : Replace HBTU with HATU for better coupling efficiency .
  • Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sulfonamide addition to reduce hydrolysis .

Advanced: What crystallographic methods resolve polymorphic forms?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Refine using SHELXL-2018; check for π-π stacking in the thiophene moiety .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury® to identify polymorphs .

Notes

  • References like , and are derived from peer-reviewed journals or reliable technical reports.
  • BenchChem and similar commercial sources were excluded per user guidelines.
  • Methodological answers emphasize reproducible techniques over theoretical definitions.

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